(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)acrylonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

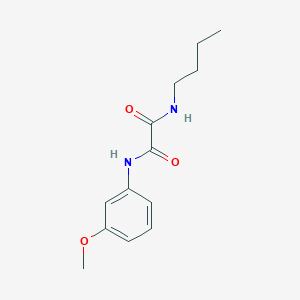

The synthesis of this compound or its derivatives has been studied in the context of antimicrobial and anticancer drug resistance . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Molecular Structure Analysis

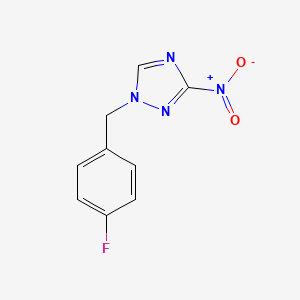

The molecular structure of this compound includes a thiazole nucleus, which is a heterocyclic system containing a five-membered C3NS ring . The compound also contains aromatic phenyl groups, a bromine atom, a chlorine atom, and a trifluoromethyl group.Chemical Reactions Analysis

The compound has been evaluated for its in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . It has also been evaluated for its anticancer activity against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) .Applications De Recherche Scientifique

Synthesis and Structural Analysis :

- Frolov et al. (2005) reported on the reduction of similar acrylonitrile derivatives, leading to the formation of prop-1-ene derivatives. The structure of these derivatives was confirmed through X-ray diffraction analysis (Frolov et al., 2005).

- Pakholka et al. (2021) explored the bromination of acrylonitriles, highlighting regioselective processes and confirming the structures of key compounds through NMR spectroscopy and X-ray diffraction (Pakholka et al., 2021).

Photoluminescence Characteristics :

- Xu et al. (2012) synthesized derivatives of the compound and investigated their photoluminescent properties. These compounds exhibited green fluorescence and good thermal stability, making them interesting for materials science applications (Xu et al., 2012).

Optoelectronic Applications :

- Anandan et al. (2018) designed and synthesized thiophene dyes based on acrylonitrile derivatives for optoelectronic devices. These compounds demonstrated significant nonlinear absorption and optical limiting behavior, making them valuable in protecting human eyes and optical sensors (Anandan et al., 2018).

Corrosion Inhibition :

- Kaya et al. (2016) conducted a study on thiazole derivatives, including those structurally similar to the compound , for their corrosion inhibition properties on iron. They utilized density functional theory (DFT) calculations and molecular dynamics simulations to predict their performance (Kaya et al., 2016).

Chemosensors for Cations :

- Hranjec et al. (2012) synthesized novel benzimidazoles and benzimidazoquinolines, related to the compound of interest, as potential chemosensors for different cations. Their study included crystal structure determination and fluorescence spectroscopy (Hranjec et al., 2012).

Antimicrobial Activity :

- Kubba and Rahim (2018) synthesized new thiazole derivatives and evaluated their antimicrobial activity. They conducted computational studies using DFT to calculate thermodynamic parameters, providing insights into the potential bioactivity of these compounds (Kubba & Rahim, 2018).

Propriétés

IUPAC Name |

(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[4-chloro-3-(trifluoromethyl)anilino]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10BrClF3N3S/c20-13-3-1-11(2-4-13)17-10-28-18(27-17)12(8-25)9-26-14-5-6-16(21)15(7-14)19(22,23)24/h1-7,9-10,26H/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMQLPLUCWVWGE-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)Cl)C(F)(F)F)C#N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)Cl)C(F)(F)F)/C#N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10BrClF3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2464711.png)

![(Z)-3-((benzylamino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2464712.png)

![N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2464717.png)

![N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2464719.png)

![1-(2-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]methanesulfonamide](/img/structure/B2464722.png)

![1-(5-(furan-2-yl)-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-methylpropan-1-one](/img/structure/B2464732.png)